

An In-depth Technical Guide to the Physical and Chemical Properties of Lumiflavin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lumiflavin

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Abstract

Lumiflavin (7,8,10-trimethylisoalloxazine) is a yellow, fluorescent compound derived from the photochemical degradation of riboflavin (Vitamin B2) in alkaline solutions.^{[1][2]} As a key member of the flavin family, its unique physicochemical properties, including its redox activity and photosensitivity, make it a molecule of significant interest in various scientific domains, from biochemistry to materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of **lumiflavin**, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physicochemical Properties

Lumiflavin is a tricyclic heterocyclic organic compound with a molecular formula of $C_{13}H_{12}N_4O_2$.^[1] Its structure, consisting of an isoalloxazine ring system with three methyl groups, is fundamental to its chemical behavior and spectroscopic properties.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₂ N ₄ O ₂	[1][3]
Molecular Weight	256.26 g/mol	[1][3]
Appearance	Dark Yellow to Dark Green powder/Orange crystals	[1]
Melting Point	320-330 °C (with decomposition)	[1]
Density	1.48 g/cm ³	[1]
pKa (Predicted)	10.05 ± 0.70	[1]
pKa (Strongest Acidic, Predicted)	5.97	[4]
pKa (Strongest Basic, Predicted)	-0.078	[4]

Solubility

Lumiflavin exhibits varied solubility depending on the solvent's polarity and pH. It is generally more soluble in organic solvents than in water.

Solvent	Solubility	Reference(s)
Water	Not very soluble; Predicted: 0.218 mg/mL	[1][4]
Chloroform (CHCl ₃)	Freely soluble	[1]
0.1 M Sodium Hydroxide (NaOH)	10 mg/mL (requires sonication)	[5]
Methanol	Very slightly soluble (enhanced with heating and sonication)	[1]
Trifluoroacetic Acid (TFA)	Very slightly soluble; 4 mg/0.8mL	[1][6]
Dimethyl Sulfoxide (DMSO)	Soluble	[7]

Spectroscopic Properties

The extended π -system of the isoalloxazine ring in **lumiflavin** gives rise to its characteristic absorption and fluorescence spectra.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of **lumiflavin** is sensitive to the solvent and pH. The principal absorption maxima are detailed below.

Solvent/Condition	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) (M ⁻¹ cm ⁻¹)	Reference(s)
0.1 N Hydrochloric Acid (HCl)	264, 373, 440	34,700, 11,400, 10,400	[1]
0.1 N Sodium Hydroxide (NaOH)	269, 355, 445	38,800, 11,700, 11,800	[1]
Chloroform (CHCl ₃)	270, 312, 341, 360, 420, 445, 470	Not specified	[1]

Fluorescence Spectroscopy

Lumiflavin is known for its yellow-green fluorescence in solution.[\[1\]](#)

Property	Value	Reference(s)
Fluorescence Quantum Yield (Φ_F)	0.14 - 0.19 (moderate)	[8]
Fluorescence Emission	Green fluorescence in water and chloroform	[1]

Experimental Protocols

Synthesis of Lumiflavin

A common method for synthesizing **lumiflavin** involves the photochemical degradation of riboflavin in an alkaline solution. A more detailed chemical synthesis is outlined in the patent CN104045641A.

Method Overview (from Patent CN104045641A):[\[9\]](#)

- **Step 1: N-methylation.** 4,5-dimethyl-2-nitroaniline is dissolved in concentrated sulfuric acid. An aqueous solution of formaldehyde is added dropwise at 60-70 °C to yield N-methyl-4,5-dimethyl-2-nitroaniline. The product is purified by washing with sodium bicarbonate solution, drying, and recrystallization from acetone.
- **Step 2: Reduction.** The N-methyl-4,5-dimethyl-2-nitroaniline is dissolved in acetic acid, and zinc powder is added to reduce the nitro group to an amine.
- **Step 3: Condensation.** The resulting reaction solution is filtered and added to a solution of alloxan monohydrate and boric acid at room temperature to form the isoalloxazine ring system.
- **Step 4: Purification.** The crude product is processed with ether and formic acid, followed by column chromatography to yield pure **lumiflavin**.

UV-Visible Absorption Spectroscopy

The following is a general protocol for obtaining the UV-Vis absorption spectrum of **lumiflavin**.

Materials:

- **Lumiflavin**
- Spectrophotometer-grade solvent (e.g., chloroform, 0.1 N HCl, 0.1 N NaOH)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer

Procedure:[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Instrument Warm-up:** Turn on the spectrophotometer and allow the lamp to warm up for at least 20-60 minutes to ensure a stable output.
- **Solvent Blank:** Fill a clean quartz cuvette with the chosen solvent. This will serve as the blank.
- **Baseline Correction:** Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).
- **Sample Preparation:** Prepare a stock solution of **lumiflavin** in the chosen solvent of a known concentration. Perform serial dilutions to obtain a sample with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
- **Sample Measurement:** Rinse a clean cuvette with a small amount of the sample solution, then fill the cuvette with the sample. Place the sample cuvette in the spectrophotometer.
- **Data Acquisition:** Acquire the absorption spectrum of the **lumiflavin** solution over the selected wavelength range.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and record the corresponding absorbance values.

High-Performance Liquid Chromatography (HPLC)

Analysis

This protocol is adapted from a method for the simultaneous analysis of flavin compounds in milk products.[13][14]

Instrumentation:

- HPLC system with a fluorescence detector
- Reversed-phase C18 column (e.g., HSS T3, 150 x 2.1 mm, 1.8 µm particle size)

Mobile Phase:

- Eluent A: 0.1% formic acid in water
- Eluent B: Acetonitrile

Gradient Elution Program:

- 0-4 min: 10% B
- 4-4.1 min: Gradient from 10% to 15% B
- 4.1-14.1 min: 15% B
- Followed by a wash with 100% B and re-equilibration.

Flow Rate: 0.45 mL/min Injection Volume: 5 µL Column Temperature: 50 °C Fluorescence Detection: Excitation and emission wavelengths should be optimized for **lumiflavin**.

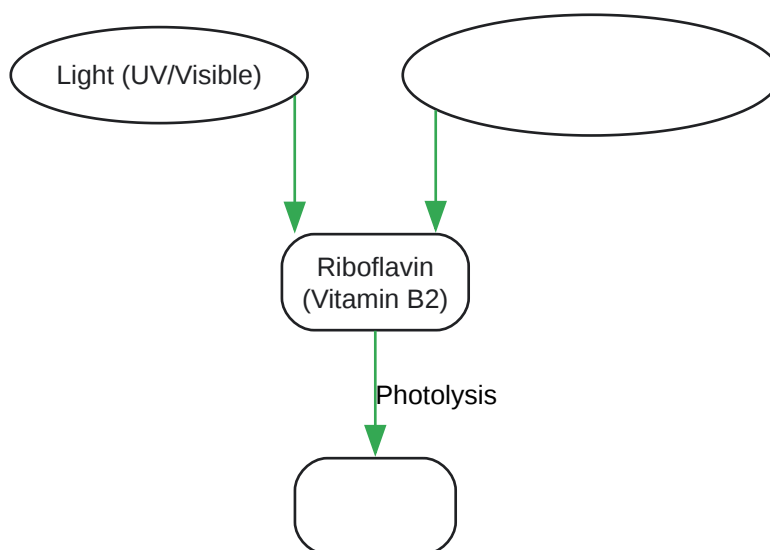
Procedure:

- Standard Preparation: Prepare stock solutions of **lumiflavin** in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and dilute with the mobile phase to create a series of calibration standards.

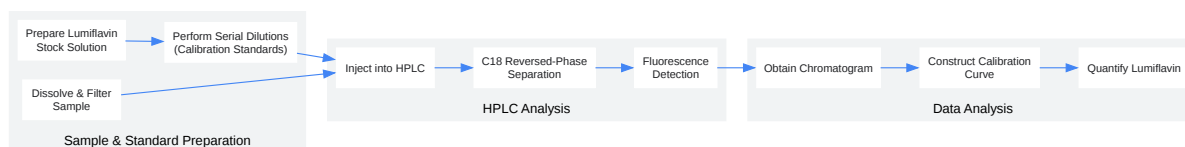
- Sample Preparation: Dissolve the sample containing **lumiflavin** in a suitable solvent and filter through a 0.22 μm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Identify the **lumiflavin** peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of **lumiflavin** in the samples.

Visualizations

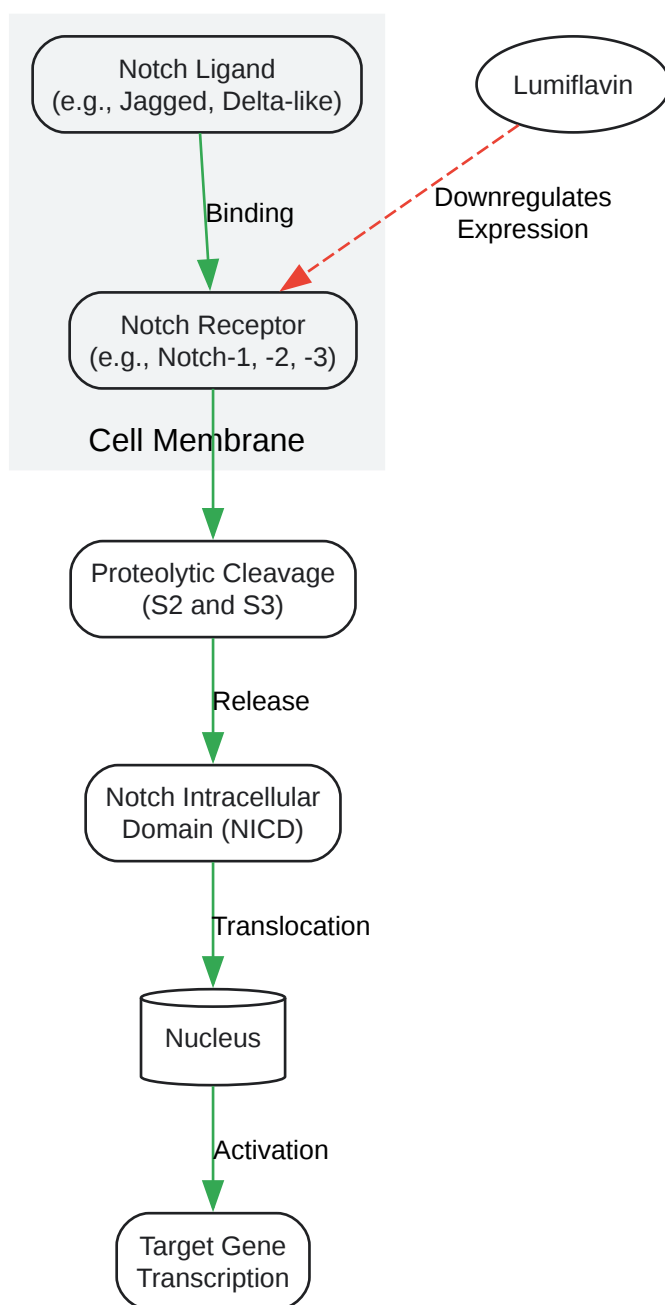
Photochemical Synthesis of Lumiflavin from Riboflavin



Photochemical conversion of Riboflavin to Lumiflavin.



Workflow for HPLC analysis of Lumiflavin.



Simplified overview of Lumiflavin's effect on the Notch signaling pathway.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Lumiflavin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675435#physical-and-chemical-properties-of-lumiflavin]

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